

# Preclinical studies of Quizartinib in hematological malignancies

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## Compound of Interest

Compound Name: *Quizartinib*

Cat. No.: *B610386*

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An In-depth Technical Guide to the Preclinical Studies of Quizartinib in Hematological Malignancies

## Introduction

Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.<sup>[1][2]</sup> It is a small-molecule, type II inhibitor developed specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.<sup>[3][4][5]</sup> Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of AML cases, which leads to constitutive, ligand-independent activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic burden and poor prognosis. This guide provides a comprehensive overview of the preclinical studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib in hematological malignancies.

## Mechanism of Action

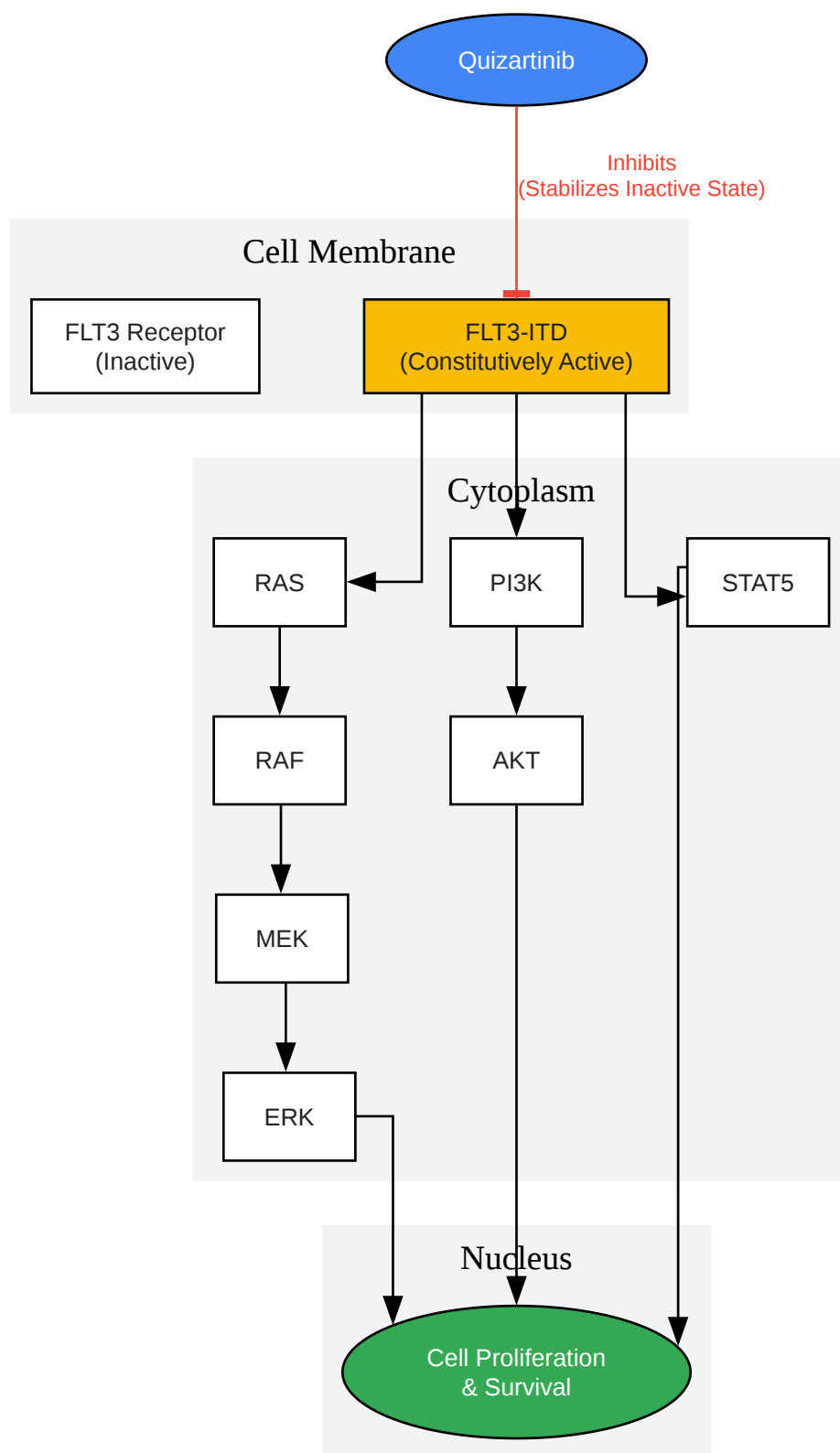
Quizartinib functions as a type II tyrosine kinase inhibitor, which means it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an

inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-ITD mutations.

The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling pathways that are crucial for leukemic cell growth and survival, including:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.
- PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.
- STAT5 Pathway: Promotes cell proliferation and survival.

By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable affinity and inhibitory activity against the FLT3 kinase.



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**Caption:** FLT3 signaling pathway and inhibition by Quizartinib.

## Quantitative Preclinical Data

### In Vitro Activity

Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the potent activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines

Cell Line	Compound	FLT3 Phosphorylation Inhibition (IC <sub>50</sub> , nM)	Cell Viability Inhibition (IC <sub>50</sub> , nM)	Reference
MV4-11	Quizartinib	0.50	0.40	
MV4-11	AC886	0.18	0.21	
MOLM-13	Quizartinib	N/A	0.89	
MOLM-13	AC886	N/A	0.36	
MOLM-14	Quizartinib	N/A	0.73	

| MOLM-14 | AC886 | N/A | 0.23 | |

N/A: Data not available in the cited sources.

Table 2: Binding Affinity of Quizartinib and its Active Metabolite

Compound	Target	Binding Affinity (Kd, nM)	Reference
Quizartinib	FLT3	1.6 - 3.3	

| AC886 (active metabolite) | FLT3 | 1.1 | |

Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor, leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound

is removed from the culture medium.

## In Vivo Efficacy

The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using human AML cells.

Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models

Model	Compound	Dose (mg/kg, oral)	Endpoint	Result	Reference
MV4-11 Xenograft	Quizartinib	0.3 - 10	Tumor Growth Inhibition	Dose-dependent inhibition (EC <sub>90</sub> = 0.73 mg/kg)	
MV4-11 Xenograft	AC886	0.3 - 10	Tumor Growth Inhibition	Dose-dependent inhibition (EC <sub>90</sub> = 0.92 mg/kg)	
MOLM-14 Xenograft (Parental)	Quizartinib	Not specified	Tumor Growth Inhibition	EC <sub>50</sub> < 1.00 mg/kg	
MOLM-14 Xenograft (Midostaurin-Resistant)	Quizartinib	Not specified	Tumor Growth Inhibition	EC <sub>50</sub> = 3.16 mg/kg	
MOLM-14 Xenograft (Parental)	Midostaurin	Not specified	Tumor Growth Inhibition	EC <sub>50</sub> = 27.71 mg/kg	

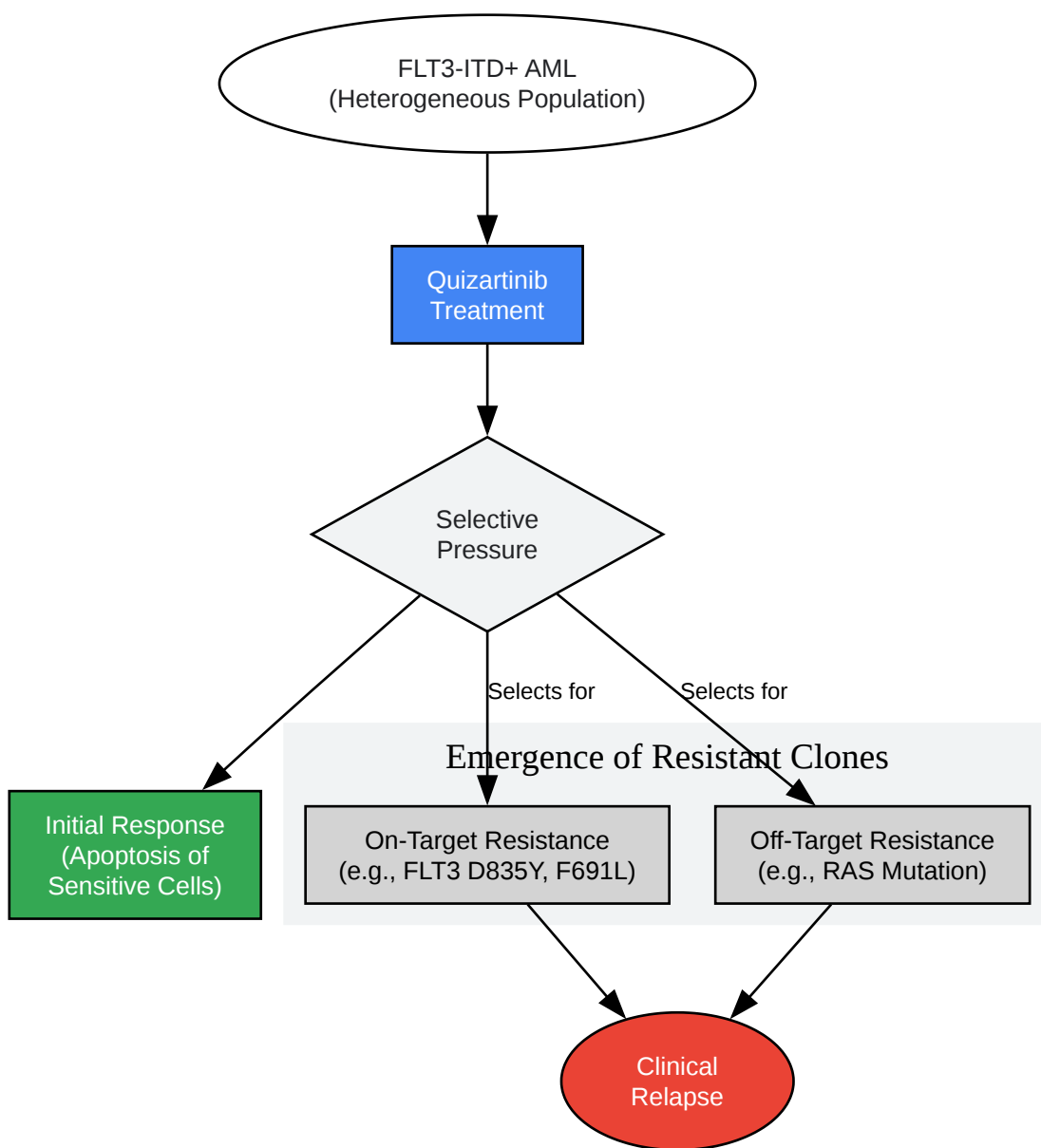
| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth Inhibition |  $EC_{50} > 100$  mg/kg | |

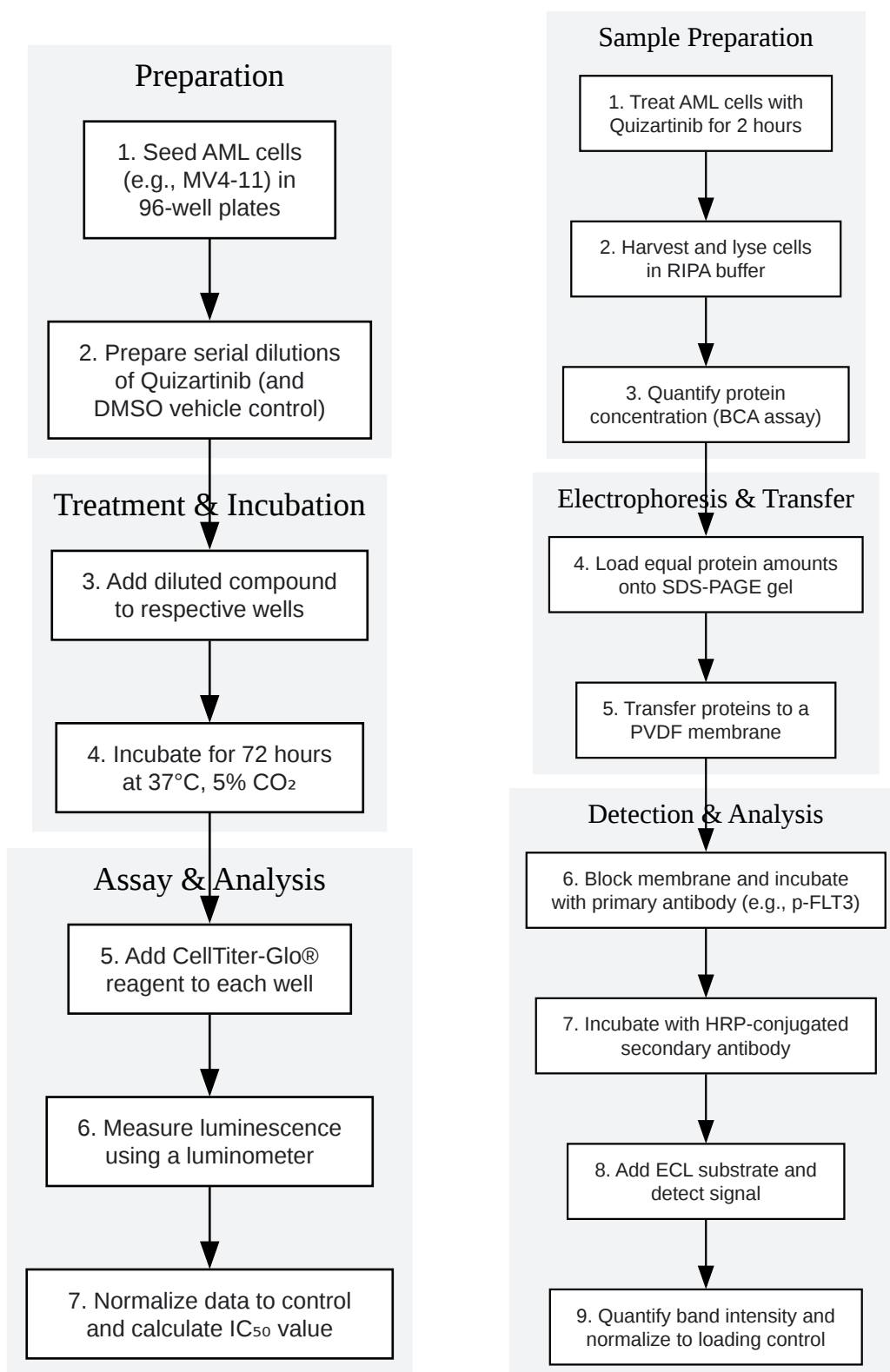
These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits tumor growth in models of FLT3-ITD AML, including those that have developed resistance to other FLT3 inhibitors like midostaurin.

## Mechanisms of Resistance

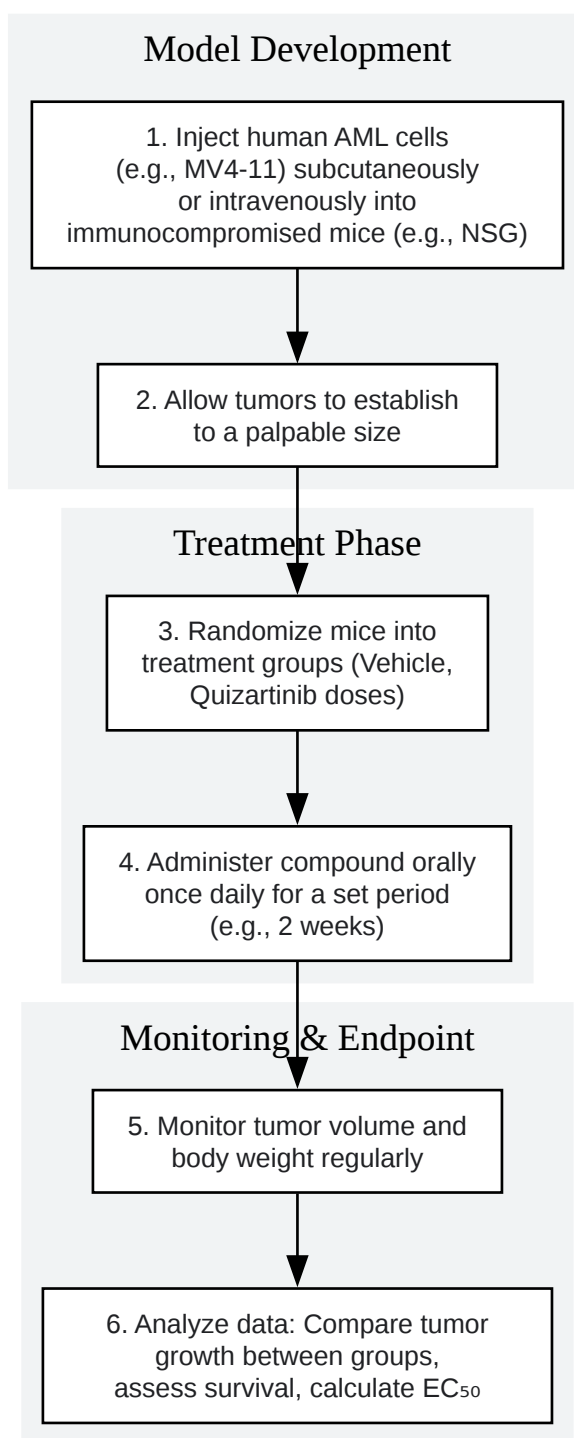
Despite the high initial response rates, resistance to Quizartinib is a significant clinical challenge. Preclinical studies have identified two primary mechanisms of resistance.

- **On-Target Resistance:** This involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.
- **Off-Target Resistance:** This mechanism involves the activation of alternative, parallel signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which maintains downstream signaling for cell proliferation and survival even when FLT3 is inhibited.









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## References

- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
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